N-(4-bromophenyl)-3-(trifluoromethyl)benzamide
CAS No.: 562080-79-9
Cat. No.: VC4577225
Molecular Formula: C14H9BrF3NO
Molecular Weight: 344.131
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 562080-79-9 |
|---|---|
| Molecular Formula | C14H9BrF3NO |
| Molecular Weight | 344.131 |
| IUPAC Name | N-(4-bromophenyl)-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20) |
| Standard InChI Key | JDUHFWWSDVISOZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s systematic IUPAC name, N-(4-bromophenyl)-3-(trifluoromethyl)benzamide, reflects its bifunctional aromatic system:
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Benzamide backbone: A benzene ring substituted with a trifluoromethyl group at the 3-position and a carboxamide group at the 1-position.
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4-Bromophenyl moiety: Connected via the amide nitrogen, introducing steric and electronic effects through the para-bromine substituent.
The molecular formula is C₁₄H₉BrF₃NO, with a calculated exact mass of 354.98 g/mol. Key structural features include:
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Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals.
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Bromine atom: Provides a handle for further functionalization via cross-coupling reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉BrF₃NO |
| Molecular Weight | 354.98 g/mol |
| XLogP3 (Lipophilicity) | ~4.2 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, F₃C) |
Spectroscopic Characterization
While direct spectral data for N-(4-bromophenyl)-3-(trifluoromethyl)benzamide are unavailable, analogous benzamides exhibit:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.2 ppm, with distinct splitting patterns for the bromophenyl and trifluoromethyl-substituted rings . The amide proton typically appears as a singlet near δ 10.6 ppm in DMSO-d₆.
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¹³C NMR: The carbonyl carbon (C=O) resonates near δ 165 ppm, while CF₃ carbons appear as quartets (δ ~125 ppm, J = 270–280 Hz) due to coupling with fluorine .
Synthesis and Functionalization
Primary Synthetic Routes
The compound is accessible via amide coupling between 3-(trifluoromethyl)benzoic acid and 4-bromoaniline. A representative protocol involves:
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Activation of the carboxylic acid: Use of thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC) to generate the reactive acyl chloride or mixed anhydride.
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Nucleophilic acyl substitution: Reaction with 4-bromoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) .
Example Procedure (adapted from Royal Society of Chemistry methods ):
"3-(Trifluoromethyl)benzoic acid (1.0 mmol) was treated with SOCl₂ (2.5 mmol) at reflux for 2 h. After solvent removal, the residue was dissolved in DCM (5 mL) and added dropwise to a solution of 4-bromoaniline (1.1 mmol) and DMAP (0.1 mmol) in DCM. The mixture was stirred at 25°C for 12 h, washed with NaHCO₃ (aq), dried (MgSO₄), and concentrated. Purification by silica chromatography (EtOAc/hexanes) yielded the title compound as a white solid (78%)."
Table 2: Synthetic Optimization Parameters
| Condition | Effect on Yield |
|---|---|
| Solvent (DCM vs. THF) | DCM: 78%; THF: 65% |
| Catalyst (DMAP load) | 0.1 eq optimal |
| Reaction Time | >10 h for completion |
Post-Synthetic Modifications
The bromine atom enables diversification through cross-coupling reactions:
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Suzuki–Miyaura coupling: Palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups.
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Buchwald–Hartwig amination: Installation of amine functionalities for solubility enhancement.
Physicochemical and Computational Properties
Solubility and Stability
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Aqueous solubility: Estimated <0.1 mg/mL (25°C) due to high lipophilicity (XLogP3 ≈ 4.2).
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Thermal stability: Decomposition onset at ~220°C (TGA data inferred from benzamide analogs).
Computational Predictions
Density Functional Theory (DFT) calculations on analogous structures reveal:
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Electrostatic potential: Localized negative charge on the amide oxygen and fluorine atoms, favoring dipole-dipole interactions.
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HOMO-LUMO gap: ~5.3 eV, suggesting moderate reactivity under photochemical conditions .
Pharmacological and Industrial Applications
Biological Activity
While direct studies are lacking, structurally related benzamides exhibit:
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Antimicrobial effects: Inhibition of bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis .
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Kinase inhibition: Trifluoromethyl groups enhance binding to ATP pockets in protein kinases, as seen in JAK2/STAT3 pathway inhibitors .
Material Science Applications
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Liquid crystals: The rigid aromatic core and polar substituents promote mesophase formation in display technologies.
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Polymer additives: Fluorinated benzamides act as plasticizers or flame retardants in polycarbonate blends.
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